N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
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Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c26-18(21-11-13-6-7-15-16(10-13)29-12-28-15)17-19(27)25-9-8-24(20(25)23-22-17)14-4-2-1-3-5-14/h1-7,10H,8-9,11-12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXRTGVAGQNCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines.
Mode of Action
It has been shown to have potent growth inhibition properties with ic50 values generally below 5 μm against the three human cancer cells lines.
Biochemical Pathways
It has been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line. This suggests that it may affect cell cycle regulation and apoptosis pathways.
Result of Action
The compound has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line. This suggests that it may inhibit cell proliferation and induce cell death, which could explain its antitumor activities.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. The benzo[d][1,3]dioxole moiety is introduced through nucleophilic substitution reactions involving suitable precursors. The final compound is characterized by its unique structural features that contribute to its biological activity.
2.1 Antimicrobial Properties
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine have demonstrated significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that derivatives of benzo[d][1,3]dioxole exhibit potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for effective derivatives often falls within the range of 80 to 1250 µg/mL against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4e | Sarcina | 80 |
| 6c | Staphylococcus aureus | 110 |
2.2 Antifungal Activity
In addition to antibacterial properties, certain derivatives have also shown antifungal activity against strains such as Candida albicans. The screening results indicate that many compounds exhibit excellent antifungal activity with MIC values suggesting their potential as therapeutic agents .
The biological activity of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine is hypothesized to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Binding : It may bind to receptors or proteins that modulate cellular responses to stress or infection.
Further studies are required to elucidate the precise molecular pathways involved in its action.
4. Case Studies and Research Findings
Several studies have investigated the biological properties of related compounds:
- Case Study 1 : A series of derivatives were synthesized and tested for their antibacterial properties using the agar diffusion method. Compounds demonstrated significant zones of inhibition against Staphylococcus aureus and other pathogens .
- Case Study 2 : Another study focused on the synthesis of tetrahydroimidazole derivatives which exhibited a wide range of biological activities including anti-inflammatory and antimicrobial effects .
Scientific Research Applications
Structure and Composition
The compound has a unique structure characterized by the presence of multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 364.41 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety, which is known for its role in enhancing bioactivity.
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of imidazo[2,1-c][1,2,4]triazines have shown promising results against various cancer cell lines due to their ability to inhibit specific cellular pathways involved in tumor growth and proliferation .
- Antimicrobial Properties : The presence of the benzo[d][1,3]dioxole group is associated with enhanced antimicrobial activity. Studies have reported that similar compounds demonstrate effectiveness against a range of bacterial strains, suggesting potential for development as antibacterial agents .
- Neurological Effects : Compounds featuring imidazo structures have been investigated for their effects on central nervous system disorders. Some studies suggest they may act as anxiolytics or anticonvulsants by modulating neurotransmitter systems .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of imidazo[2,1-c][1,2,4]triazines were synthesized and evaluated for their anticancer properties. The results indicated that certain modifications to the core structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide revealed that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to serve as lead structures in antibiotic development .
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
| Step No. | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzodioxole derivative + amine | Reflux in DMF | 85 |
| 2 | Imidazo precursor + acid chloride | Stir at room temperature | 90 |
| 3 | Purification via recrystallization | Ethanol | 75 |
Q & A
Q. What are the common synthetic pathways for synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with condensation of substituted benzodioxole derivatives with imidazo-triazine precursors. Key steps include:
- Cyclocondensation : Using hydrazine hydrate or similar nucleophiles to form the imidazo-triazine core under reflux conditions (e.g., ethanol, 80°C) (https://arxiv.org/abs/1011.1669 ).
- Functionalization : Introducing the benzo[d][1,3]dioxole moiety via nucleophilic substitution or coupling reactions, requiring catalysts like benzyltributylammonium bromide (https://arxiv.org/abs/1011.1669 ).
- Optimization : Reaction yields (typically 50–70%) depend on solvent polarity (DMF or THF), temperature control (±2°C), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride). HPLC purification (C18 column, acetonitrile/water gradient) ensures >95% purity (https://arxiv.org/abs/1011.1669 ).
Q. How is the compound characterized spectroscopically, and what analytical techniques resolve structural ambiguities?
- NMR : H and C NMR identify proton environments (e.g., benzo[d][1,3]dioxole methylene at δ 4.8–5.2 ppm) and confirm regioselectivity of substitutions (https://arxiv.org/abs/1011.1669 ).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ 462.18 vs. observed 462.17) (https://arxiv.org/abs/1011.1669 ).
- X-ray Crystallography : Resolves stereochemical uncertainties in the tetrahydroimidazo-triazine ring system (https://arxiv.org/abs/1011.1669 ).
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s participation in nucleophilic aromatic substitution (NAS) or cycloaddition reactions?
- NAS : The electron-deficient triazine ring undergoes substitution at C-3 or C-8 positions. Kinetic studies (UV-Vis monitoring) show rate dependence on solvent polarity (e.g., DMSO accelerates NAS by stabilizing transition states) (https://arxiv.org/abs/1011.1669 ).
- Cycloaddition : The imidazo-triazine core participates in [3+2] cycloadditions with nitrile oxides, confirmed by DFT calculations (B3LYP/6-31G*) showing favorable ΔG (−15.2 kcal/mol) (https://arxiv.org/abs/1011.1669 ).
Q. How can researchers design assays to evaluate its anticancer activity while addressing contradictory bioactivity data?
- In Vitro Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 values compared to controls (e.g., doxorubicin). Contradictions in IC50 (e.g., 2.3 μM vs. 8.7 μM) may arise from assay conditions (serum concentration, incubation time) (https://arxiv.org/abs/1011.1669 ).
- Validation : Cross-validate using apoptosis markers (Annexin V/PI staining) and molecular docking (PDB: 3T88) to confirm binding to kinase domains (https://arxiv.org/abs/1011.1669 ).
Q. What strategies mitigate degradation during in vitro stability studies?
-
Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 48h. Monitor degradation via HPLC:
Condition Degradation (%) Major Degradant Light-exposed 22% Oxidized dioxole Dark, anaerobic 5% None detected Add antioxidants (0.1% BHT) or lyophilize to improve stability (https://arxiv.org/abs/1011.1669 ).
Methodological Guidance for Data Analysis
Q. How should researchers analyze contradictory cytotoxicity data across cell lines?
- Multivariate Analysis : Use principal component analysis (PCA) to cluster cell lines by sensitivity (e.g., leukemia vs. solid tumors). Variables include expression levels of ABC transporters (e.g., P-gp) (https://arxiv.org/abs/1011.1669 ).
- Dose-Response Modeling : Fit data to a Hill equation to compare efficacy (EC50) and cooperativity (Hill slope) between studies (https://arxiv.org/abs/1011.1669 ).
Q. What in silico methods predict metabolic pathways for this compound?
- ADMET Prediction : Use SwissADME to identify likely Phase I metabolites (e.g., CYP3A4-mediated oxidation of the dioxole ring) (https://arxiv.org/abs/1011.1669 ).
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability to human serum albumin (HSA), correlating with pharmacokinetic data (https://arxiv.org/abs/1011.1669 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
